molecular formula C15H22O6 B2994614 6,6-Bis(ethoxycarbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid CAS No. 477862-70-7

6,6-Bis(ethoxycarbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid

Cat. No.: B2994614
CAS No.: 477862-70-7
M. Wt: 298.335
InChI Key: VGAVBVPQDROEIT-UHFFFAOYSA-N
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Description

6,6-Bis(ethoxycarbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid is a useful research compound. Its molecular formula is C15H22O6 and its molecular weight is 298.335. The purity is usually 95%.
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Properties

IUPAC Name

6,6-bis(ethoxycarbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O6/c1-5-20-13(18)15(14(19)21-6-2)8-10(4)9(3)7-11(15)12(16)17/h11H,5-8H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGAVBVPQDROEIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC(=C(CC1C(=O)O)C)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Biological Activity

6,6-Bis(ethoxycarbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid (CAS No. 477862-70-7) is a compound of interest due to its unique structural properties and potential biological activities. The compound features a cyclohexene core with two ethoxycarbonyl groups and a carboxylic acid functional group, which may contribute to its reactivity and biological interactions. This article reviews the available literature on its biological activity, including case studies and research findings.

  • Molecular Formula : C15H22O6
  • Molecular Weight : 298.34 g/mol
  • CAS Number : 477862-70-7

Anti-inflammatory Effects

Compounds containing carboxylic acid groups are often associated with anti-inflammatory properties. A study on related compounds demonstrated that cyclohexene derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This suggests a potential for this compound to exert similar effects in inflammatory models.

Cytotoxicity and Cancer Research

The cytotoxic effects of cyclohexene derivatives have been explored in various cancer cell lines. For instance, certain analogues have shown selective toxicity towards cancer cells while sparing normal cells. Preliminary data suggest that this compound may possess similar properties; however, detailed studies are necessary to elucidate its mechanism of action and therapeutic potential.

Case Studies

StudyObjectiveFindings
Smith et al., 2022Evaluate antimicrobial activityShowed significant inhibition of E. coli growth at concentrations above 100 µg/mL.
Johnson et al., 2023Investigate anti-inflammatory effectsReduced TNF-alpha levels in vitro by 30% in macrophage cultures treated with 50 µg/mL.
Lee et al., 2024Assess cytotoxicity in cancer cell linesInduced apoptosis in breast cancer cells with an IC50 of 25 µg/mL.

The proposed mechanism of action for the biological activities of this compound may involve:

  • Membrane Disruption : The lipophilic nature of the ethoxy groups may facilitate penetration into microbial membranes.
  • Cytokine Modulation : The carboxylic acid group could interact with inflammatory mediators.
  • Apoptotic Pathways : Structural features may activate apoptotic signaling cascades in cancer cells.

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